2-(azidomethyl)-2-methylpropane-1,3-diol

Energetic materials Propellant binders Azide polymers

2-(Azidomethyl)-2-methylpropane-1,3-diol (CAS 144085-46-1; molecular formula C₅H₁₁N₃O₂; MW 145.16 g/mol) is a branched, trifunctional small molecule bearing a single terminal azide group and two primary hydroxyl groups on a quaternary carbon scaffold. This compound occupies a structurally defined niche among azide-functionalized polyols: unlike its bis-azidomethyl congener 2,2-bis(azidomethyl)propane-1,3-diol (BAMP, CAS 104274-80-8), it carries exactly one azide for bioorthogonal or energetic actuation while retaining two hydroxyls for step-growth polymerization or further derivatization.

Molecular Formula C5H11N3O2
Molecular Weight 145.2
CAS No. 144085-46-1
Cat. No. B6266931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azidomethyl)-2-methylpropane-1,3-diol
CAS144085-46-1
Molecular FormulaC5H11N3O2
Molecular Weight145.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azidomethyl)-2-methylpropane-1,3-diol (CAS 144085-46-1): A Mono-Azide Diol Building Block for Click Chemistry, Energetic Polyurethanes, and Biodegradable Polycarbonates


2-(Azidomethyl)-2-methylpropane-1,3-diol (CAS 144085-46-1; molecular formula C₅H₁₁N₃O₂; MW 145.16 g/mol) is a branched, trifunctional small molecule bearing a single terminal azide group and two primary hydroxyl groups on a quaternary carbon scaffold . This compound occupies a structurally defined niche among azide-functionalized polyols: unlike its bis-azidomethyl congener 2,2-bis(azidomethyl)propane-1,3-diol (BAMP, CAS 104274-80-8), it carries exactly one azide for bioorthogonal or energetic actuation while retaining two hydroxyls for step-growth polymerization or further derivatization [1]. Its cyclic carbonate derivative, 2-(azidomethyl)-2-methyltrimethylene carbonate (AMTC), has been evaluated as a monomer for ring-opening polymerization to yield semicrystalline, post-functionalizable copolymers [2]. The compound is also a synthetic precursor to 3-azidomethyl-3-methyloxetane (AMMO), whose polymer has been compared directly with poly(BAMO) and glycidyl azide polymer (GAP) in thermal decomposition and combustion studies [3].

Why 2-(Azidomethyl)-2-methylpropane-1,3-diol Cannot Be Casually Replaced by Other Azide-Containing Polyols in Procurement Specifications


The substitution of 2-(azidomethyl)-2-methylpropane-1,3-diol by structurally related azido-polyols introduces quantifiable shifts in three critical procurement parameters: azide loading density, hydroxyl functionality for polycondensation, and the resulting polymer backbone architecture. The mono-azide/methyl substitution pattern on the quaternary carbon produces a calculated nitrogen content of 28.9 wt%, which is substantially lower than the 45.1 wt% N of BAMP (two azide groups) and the 64.6 wt% N of the triazido derivative 1,3-diazido-2-(azidomethyl)-2-methylpropane . This graduated energetic content directly dictates the heat of formation and gas-generating capacity of derived polyurethanes or polyesters. Equally critical is the retention of two hydroxyl groups — the triazido analogue possesses none, eliminating its use as a diol monomer entirely. Even among diol comparators, the single azide of the target compound versus two in BAMP means that for a given hard-segment content in a polyurethane, the energetic payload per chain is halved, allowing independent tuning of mechanical and energetic properties [1]. The cyclic carbonate AMTC derived from this diol furthermore exhibits distinct copolymerization reactivity versus the bis-azide analogue ATC (2,2-bis(azidomethyl)trimethylene carbonate), with AMTC showing lower reactivity than L-lactide and enabling the formation of semicrystalline P(AMTC-co-LLA) copolymers with long PLLA block-like segments (L̄L = 35.5) [2].

Quantitative Differentiation Evidence for 2-(Azidomethyl)-2-methylpropane-1,3-diol Versus Closest Structural Analogs


Azide Group Stoichiometry Defines a 1.56-Fold Reduction in Nitrogen Content Relative to the Bis-Azide Comparator BAMP

The target compound carries a single azidomethyl substituent (one –CH₂N₃ group) versus two such groups on 2,2-bis(azidomethyl)propane-1,3-diol (BAMP). This structural difference produces a calculated nitrogen content of 28.9 wt% for the target versus 45.1 wt% for BAMP, a 1.56-fold reduction . In polyurethane formulations where these diols serve as hard-segment components cured with diisocyanates, the azide group is the primary repository of energetic content; BAMP-based polyurethane hard segments cured with diisocyanatoethane exhibit impact sensitivity of 40 J and friction sensitivity >360 N [1]. The mono-azide variant is expected, on a class-level inference basis, to yield proportionally lower heat of combustion and gas evolution upon thermal decomposition, which may be advantageous in propellant formulations requiring moderated burn rates or reduced flame temperatures [2].

Energetic materials Propellant binders Azide polymers

Retention of Dual Hydroxyl Functionality Enables Step-Growth Polymerization While the Triazido Analog Lacks Any OH Groups

The target compound possesses two primary hydroxyl groups (diol functionality), enabling its direct use as a monomer or chain extender in polycondensation reactions with diisocyanates or dicarboxylic acids. By contrast, the fully azidated derivative 1,3-diazido-2-(azidomethyl)-2-methylpropane (CAS 31044-86-7) contains zero hydroxyl groups and cannot participate in urethane or ester bond formation without prior chemical modification [1]. BAMP also bears two hydroxyl groups and can serve as a diol, but its higher azide loading means that at equivalent hard-segment weight fractions in a polyurethane, the energetic content is approximately 1.56-fold higher . In the specific application of energetic thermoplastic polyurethane elastomers (ETPUEs) based on glycidyl azide polymer (GAP) soft segments, 2,2-bis(azidomethyl)propane-1,3-diol has been employed as the hard-segment diol component with HMDI, yielding materials with two-phase separation characteristics and amorphous morphology across all hard-segment contents; the tensile stress increases with hard-segment content while strain decreases, with favorable properties at 50–55% hard segment [2].

Polyurethane synthesis Step-growth polymerization Chain extender

AMTC Cyclic Carbonate Derived from the Target Compound Exhibits Controlled Copolymerization with L-Lactide, Yielding Semicrystalline Copolymers with Long PLLA Block Segments (L̄L = 35.5)

The cyclic carbonate monomer 2-(azidomethyl)-2-methyltrimethylene carbonate (AMTC), synthesized from the target diol, was copolymerized with L-lactide (L-LA) using Sn(Oct)₂ catalyst and dodecanol initiator. In this system, L-LA exhibited markedly higher reactivity than AMTC, resulting in the formation of a semicrystalline copolymer P(AMTC-co-LLA) (PLAC) with long PLLA block-like segments characterized by an average L-lactide sequence length L̄L of 35.5 [1]. The copolymerization could be well controlled at low monomer-to-initiator ratios ([M]₀/[I]₀ = 10 to 50) and low AMTC molar fractions in the feed (f_AMTC = 0.1, 0.2). This contrasts with the bis-azide cyclic carbonate analogue ATC (derived from BAMP), which was used to prepare azido-carrying copolymers via ring-opening polymerization for microwave-assisted click conjugation of anticancer drugs including gemcitabine and paclitaxel, achieving reaction times as short as 5 minutes under microwave irradiation [2]. The mono-azide AMTC thus provides controlled azide density along the copolymer backbone, avoiding the higher crosslinking propensity associated with the bis-azide ATC monomer.

Ring-opening polymerization Biodegradable polycarbonates Click-functionalizable polymers

Poly(AMMO) Derived from the Target Compound Evolves Large Fragments During Combustion, Unlike Poly(BAMO) and GAP Which Produce Only Small Molecules

In a direct comparative study using simultaneous mass and temperature change (SMATCH)/FTIR spectroscopy at a heating rate of 150 °C/s, the thermal decomposition products of three azide polymers were analyzed: poly(3-azidomethyl-3-methyloxetane) (AMMO, derived from the target compound's oxetane form), poly(3,3-bis(azidomethyl)oxetane) (BAMO), and glycidyl azide polymer (GAP). A key differentiation emerged: BAMO and GAP decomposed to evolve exclusively small molecules, whereas AMMO produced some large fragments in the near-surface gas phase [1]. Isothermal and non-isothermal TGA kinetic constants were determined for all three polymers, and the SMATCH/FTIR kinetics were found to match the burn rate of GAP extrapolated to identical pressure and temperature conditions, validating the microscale simulation of macroscale combustion behavior [1]. The distinct fragmentation pattern of AMMO implies different combustion zone chemistry that may influence propellant burn rate modulation and flame temperature profiles relative to BAMO-based formulations.

Energetic polymer combustion Thermal decomposition Propellant chemistry

Synthetic Accessibility: Single-Step Azidation of Commercial 2-(Bromomethyl)-2-methylpropane-1,3-diol Versus Multi-Step Routes to BAMP

The target compound is accessible via a single-step nucleophilic substitution: treatment of 2-(bromomethyl)-2-methylpropane-1,3-diol (CAS 2210-03-9, commercially available at ≥95% purity) with sodium azide in a polar aprotic solvent such as DMF or DMSO at elevated temperature . The bromo precursor is itself prepared from 2-(hydroxymethyl)-2-methylpropane-1,3-diol (CAS 77-99-6) via selective monobromination. In contrast, the synthesis of BAMP requires 2,2-bis(bromomethyl)propane-1,3-diol as the precursor, which necessitates dibromination of pentaerythritol-derived intermediates and involves additional synthetic steps and purification [1]. The mono-azide target thus offers a shorter synthetic pathway with fewer side reactions, potentially translating to higher overall yield and lower procurement cost for research-scale and pilot-scale applications [2].

Synthetic route efficiency Precursor availability Process chemistry

Single Azide Group Enables Site-Specific Click Functionalization Without Crosslinking Risk, in Contrast to Bis-Azide BAMP Which Can Act as a Polymerization Crosslinker

The presence of exactly one azide group per molecule in the target compound enables stoichiometric, site-specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form a single 1,2,3-triazole linkage. This is in direct contrast to BAMP, which bears two azide groups and has been explicitly employed as a bis-azide crosslinker: in one study, a short acetylene-terminated PEG was linked by BAMP using Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition in water at room temperature to create linear multifunctional PEGs, demonstrating BAMP's capacity to bridge two alkyne-bearing polymer chains [1]. For applications requiring the conjugation of a single payload (fluorophore, drug, or targeting ligand) to a diol scaffold without oligomerization, the mono-azide target is functionally mandatory. The Rosenberg et al. study on azido glycols as renin inhibitors further illustrates the medicinal chemistry relevance of mono-azidomethyl 1,3-diols, where the azide serves as a transition-state analogue mimic rather than a crosslinking handle, leading to a nanomolar inhibitor with MW < 600 [2].

Click chemistry CuAAC bioconjugation Hydrogel crosslinking

High-Value Application Scenarios for 2-(Azidomethyl)-2-methylpropane-1,3-diol Based on Verified Differentiation Evidence


Energetic Thermoplastic Polyurethane Elastomers (ETPUEs) Requiring Moderated Azide Loading with Retained Diol Chain Extension

In the formulation of GAP-based ETPUEs, the target compound can serve as a hard-segment diol component alongside diisocyanates such as HMDI, analogous to the established use of BAMP in this role [1]. The key differentiation is that, at equivalent hard-segment weight fractions, the mono-azide diol delivers approximately 64% of the energetic nitrogen content of BAMP (28.9 wt% vs. 45.1 wt% N), enabling propellant formulators to moderate the energy output and gas generation of the binder system without sacrificing the diol functionality required for urethane bond formation. The two-phase separation morphology and tunable tensile properties observed in BAMP-based ETPUEs (optimal hard-segment content 50–55%) provide a reference framework for analogous formulations using the mono-azide variant [2].

Synthesis of Biodegradable, Post-Functionalizable Poly(carbonate-co-lactide)s with Controlled Semicrystalline Morphology

The cyclic carbonate AMTC, derived from the target diol, enables the preparation of P(AMTC-co-LLA) copolymers with long PLLA block segments (L̄L = 35.5) and semicrystalline characteristics via Sn(Oct)₂-catalyzed ring-opening copolymerization with L-lactide [1]. The pendant azido groups on the AMTC units remain intact during polymerization and are available for highly efficient post-polymerization click functionalization with alkynyl compounds. This application scenario is particularly relevant for researchers developing biodegradable materials that require (i) controlled crystallinity for mechanical integrity, (ii) precisely one azide per AMTC repeat unit for stoichiometric ligand conjugation, and (iii) avoidance of the crosslinking that would occur with bis-azide carbonate monomers such as ATC.

Site-Specific Bioconjugation on a Diol Scaffold for Medicinal Chemistry and Chemical Biology

The combination of a single azidomethyl group with two hydroxyls on a compact, branched C₅ scaffold makes this compound an ideal intermediate for constructing heterobifunctional linkers. The azide undergoes CuAAC with alkynyl cargo (drugs, fluorophores, biotin), while the diol can be selectively acylated, phosphorylated, or converted to a cyclic carbonate. The Rosenberg et al. precedent demonstrates that azidomethyl-substituted 1,3-diols can serve as transition-state analogue renin inhibitors with nanomolar potency and MW < 600 [1]. Unlike BAMP, which has been used as a polymer chain-extending bis-azide crosslinker [2], the mono-azide target ensures a single, well-defined conjugation site, eliminating product heterogeneity that would complicate biological assay interpretation.

Precursor to Poly(AMMO) Energetic Binders with Distinct Combustion Fragment Profiles Versus Poly(BAMO)

Through conversion to 3-azidomethyl-3-methyloxetane (AMMO) and subsequent cationic ring-opening polymerization, the target diol serves as the entry point to poly(AMMO), an energetic polymer whose thermal decomposition produces large near-surface fragments not observed with poly(BAMO) or GAP under identical SMATCH/FTIR conditions at 150 °C/s [1]. This unique fragmentation behavior may be exploited in propellant formulations where modified flame zone chemistry is desired. The phase behavior of poly(AMMO)/poly(BAMO) blends has been systematically studied, revealing complex amorphous-crystalline equilibrium with upper critical solution temperature behavior dependent on component molecular mass [2], providing a scientific basis for designing copolymer or blend systems that leverage the distinct decomposition profiles of the two polymers.

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